Ethyl 3,5-diiodo-1H-indole-2-carboxylate

Description

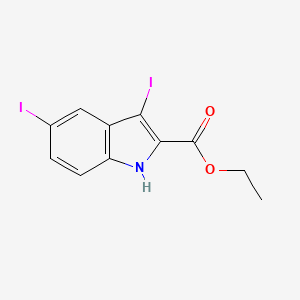

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,5-diiodo-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9I2NO2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFLRHXTVGBDRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)I)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9I2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449441 | |

| Record name | Ethyl 3,5-diiodo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623918-45-6 | |

| Record name | Ethyl 3,5-diiodo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 3,5 Diiodo 1h Indole 2 Carboxylate

Established Synthetic Routes to Diiodinated Indole-2-carboxylates

The introduction of two iodine atoms onto the indole (B1671886) ring of ethyl indole-2-carboxylate (B1230498) can be achieved through several strategic approaches. These methods primarily involve either direct, regioselective iodination of the pre-formed indole nucleus or the construction of the indole ring from appropriately halogenated precursors.

Regioselective Iodination Procedures

Direct iodination of the indole core is a common strategy, with the regioselectivity of the reaction being a critical factor. The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution, primarily at the C3 position. However, achieving specific di-iodination patterns requires careful control of the reaction conditions and reagents.

A notable and efficient method for the synthesis of related iodinated indoles involves a two-step sequence of bis-iodination followed by a selective dehalogenation. tandfonline.comresearchgate.net This approach has been successfully employed for the preparation of ethyl 5-iodo-1H-indole-2-carboxylate from the commercially available ethyl 1H-indole-2-carboxylate. tandfonline.com

The initial step involves a regioselective bis-iodination at the C3 and C5 positions of the indole ring. This is achieved by treating ethyl 1H-indole-2-carboxylate with iodine (I₂) and sodium periodate (B1199274) (NaIO₄) in the presence of sulfuric acid (H₂SO₄) in ethanol (B145695) at reflux. This reaction proceeds to give Ethyl 3,5-diiodo-1H-indole-2-carboxylate in quantitative yield. tandfonline.com The reaction is sequential, with the initial and rapid iodination occurring at the more nucleophilic C3 position, followed by the iodination at the C5 position upon heating. tandfonline.com

The subsequent step involves the selective removal of the iodine atom at the C3 position. This dehalogenation can be accomplished using zinc dust in an acidic medium. tandfonline.com This two-step procedure provides a reliable route to specifically substituted iodoindoles.

Table 1: Two-Step Synthesis of this compound

| Step | Reactants | Reagents | Product | Yield |

|---|

Note: The second step of this sequence, dehalogenation, would lead to Ethyl 5-iodo-1H-indole-2-carboxylate.

While not directly reported for this compound, one-pot iodinative decarboxylation reactions represent a potential synthetic strategy. These methods typically involve the simultaneous introduction of an iodine atom and the removal of a carboxyl group. Iodine-mediated decarboxylation has been reported for other classes of carboxylic acids, often proceeding through radical pathways. nih.gov For indole-2-carboxylic acids, decarboxylation is a known transformation, often achieved by heating or with the aid of catalysts. researchgate.netgoogle.com The combination of iodination and decarboxylation in a single step could offer an efficient route to iodinated indoles, although the regioselectivity would need to be carefully controlled.

Precursor-Based Indole Ring Construction Strategies leading to Halogenated Derivatives

An alternative to the direct halogenation of a pre-existing indole ring is the construction of the indole nucleus from precursors that already contain the desired halogen atoms. Several classic indole syntheses can be adapted for this purpose. For instance, the Fischer indole synthesis, a cornerstone of indole chemistry, can utilize halogenated phenylhydrazines as starting materials. nih.govrsc.org Similarly, the Reissert indole synthesis can employ substituted o-nitrotoluenes, which can be halogenated prior to the cyclization sequence. researchgate.net

These precursor-based strategies offer the advantage of unambiguous placement of the halogen substituents on the benzene (B151609) portion of the indole ring. The specific synthesis of this compound via such a method would require the synthesis of a suitably diiodinated precursor, such as a 2,4-diiodo-substituted aniline (B41778) derivative, which would then be elaborated into the final indole structure.

Optimization of Synthetic Conditions

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Key factors include the choice of iodinating agent, the presence and nature of catalysts, the solvent, and the reaction temperature.

Influence of Iodinating Reagents and Catalysts on Yield and Regioselectivity

The choice of the iodinating reagent is paramount in controlling the outcome of the reaction. While molecular iodine (I₂) is a common and cost-effective reagent, its electrophilicity is often enhanced by the use of an oxidizing agent or a Lewis acid.

In the synthesis of this compound, the combination of I₂ with sodium periodate (NaIO₄) and sulfuric acid has proven to be highly effective for achieving bis-iodination at the C3 and C5 positions. tandfonline.com Other iodinating systems, such as N-iodosuccinimide (NIS) or I₂/H₂SO₄ alone, were found to result only in mono-iodination at the C3 position, highlighting the critical role of the specific reagent combination in achieving the desired di-iodination. tandfonline.com

The use of iodine monochloride (ICl) has also been reported for the direct iodination of indoles, sometimes in the presence of a solid support like Celite®. researchgate.net The reactivity and regioselectivity of ICl can differ from that of I₂, potentially offering an alternative route to diiodinated products under different conditions.

Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA), are another class of reagents used for iodination, although their effectiveness can vary depending on the specific substrate and reaction conditions. acs.org

Table 2: Comparison of Iodinating Systems for Indole Halogenation

| Iodinating System | Observation |

|---|---|

| I₂/NaIO₄/H₂SO₄ | Effective for C3, C5-bisiodination of ethyl indole-2-carboxylate. tandfonline.com |

| N-Iodosuccinimide (NIS) | Resulted in only C3-monoiodination of ethyl indole-2-carboxylate. tandfonline.com |

| I₂/H₂SO₄ | Resulted in only C3-monoiodination of ethyl indole-2-carboxylate. tandfonline.com |

The optimization of these conditions is crucial for developing a high-yielding and selective synthesis of this compound, a valuable building block in the synthesis of more complex molecules.

Solvent and Temperature Regimes in Diiodination Reactions

The synthesis of this compound is achieved through the direct diiodination of Ethyl 1H-indole-2-carboxylate. A key methodology for this transformation involves an electrophilic substitution reaction using a combination of molecular iodine (I₂) and a periodic acid (generated in situ from sodium periodate, NaIO₄) in the presence of sulfuric acid (H₂SO₄). tandfonline.com

The choice of solvent and the thermal conditions are critical parameters that govern the regioselectivity and efficiency of this diiodination reaction. Absolute ethanol is utilized as the solvent, providing a suitable medium for the solubility of the starting indole and the iodinating reagents. The reaction is conducted at reflux temperature, which is essential for driving the substitution at the less reactive C5 position of the indole ring. tandfonline.com

Initially, the reaction proceeds rapidly at ambient temperature to afford the C3-monoiodinated product. Subsequent heating to reflux (the boiling point of ethanol, approximately 78 °C) for a period of 90 minutes is necessary to facilitate the second iodination at the C5 position, yielding the desired this compound in quantitative yield. tandfonline.com Attempts to achieve this bis-iodination using other common iodinating agents such as N-iodosuccinimide (NIS) or iodine with sulfuric acid alone were found to be ineffective, resulting only in the C3-monoiodinated product. tandfonline.com This underscores the specific role of the chosen solvent and elevated temperature in achieving the desired di-iodinated product.

The following interactive data table summarizes the optimized reaction conditions for the synthesis of this compound.

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | Ethyl 1H-indole-2-carboxylate | tandfonline.com |

| Reagents | Iodine (I₂), Sodium Periodate (NaIO₄), Sulfuric Acid (H₂SO₄) | tandfonline.com |

| Solvent | Absolute Ethanol | tandfonline.com |

| Temperature | Reflux (approx. 78 °C) | tandfonline.com |

| Reaction Time | 90 minutes | tandfonline.com |

| Yield | Quantitative | tandfonline.com |

Comparative Analysis of Synthetic Efficiencies and Sustainability

The efficiency and sustainability of a synthetic method are evaluated based on factors such as yield, reaction time, atom economy, and the environmental impact of the reagents and solvents employed. The reported synthesis of this compound via the I₂/NaIO₄/H₂SO₄ system in ethanol presents a highly efficient route, achieving a quantitative yield. tandfonline.com

Alternative "green" approaches to halogenation of indoles often focus on using catalytic amounts of reagents or employing milder conditions. For instance, the use of molecular iodine as a catalyst in various organic transformations is considered an environmentally benign approach. acs.orgresearchgate.net Halide catalysis with a sustainable terminal oxidant like oxone has also been reported for indole oxidations, which could be conceptually extended to halogenations. springernature.com However, the direct application and efficiency of these greener methods for the specific synthesis of the 3,5-diiodo-indole ester have not been reported, making a direct comparative analysis challenging.

The current method's high yield and selectivity are significant advantages. Future research may focus on adapting this highly efficient transformation to use catalytic systems or alternative, less hazardous oxidizing agents to further improve its sustainability profile.

The following table provides a comparative overview of different iodination approaches, contextualizing the efficiency of the reported method for this compound synthesis.

| Method | Reagents | Key Advantages | Sustainability Considerations | Reference |

|---|---|---|---|---|

| Diiodination of Ethyl 1H-indole-2-carboxylate | I₂/NaIO₄/H₂SO₄ in Ethanol | Quantitative yield, high regioselectivity for 3,5-diiodination. | Use of stoichiometric strong acid and oxidant. | tandfonline.com |

| General Indole Iodination | N-Iodosuccinimide (NIS) | Often mild conditions. | Can result in mono-iodination at the C3 position only for this substrate. | tandfonline.com |

| Catalytic Iodination (General Concept) | Catalytic I₂ | Reduced reagent loading, often environmentally benign. | Efficacy for specific 3,5-diiodination of this substrate is not reported. | acs.orgresearchgate.net |

| Halide Catalysis (General Concept) | Catalytic halide with an oxidant (e.g., Oxone) | Potential for a greener catalytic cycle. | Applicability to this specific di-iodination is not demonstrated. | springernature.com |

Derivatization and Chemical Transformations of Ethyl 3,5 Diiodo 1h Indole 2 Carboxylate

Selective Dehalogenation Reactions

The presence of two iodine atoms on the indole (B1671886) ring of Ethyl 3,5-diiodo-1H-indole-2-carboxylate allows for selective dehalogenation, a crucial strategy for creating less halogenated or mono-substituted indole derivatives.

C3-Deiodination Methodologies

A significant transformation of this compound is the selective removal of the iodine atom at the C3 position to furnish Ethyl 5-iodo-1H-indole-2-carboxylate. Research has demonstrated a facile, two-step procedure that begins with the regioselective C3, C5-bis-iodination of ethyl 1H-indole-2-carboxylate, followed by a zinc-mediated C3-dehalogenation. rsc.org This selective deiodination highlights the differential reactivity of the C3 and C5 positions, allowing for the targeted synthesis of the 5-iodo-indole derivative.

| Reagent/Catalyst | Position of Deiodination | Product | Reference |

| Zinc | C3 | Ethyl 5-iodo-1H-indole-2-carboxylate | rsc.org |

Cross-Coupling Strategies at Iodinated Positions

The carbon-iodine bonds at the C3 and C5 positions of this compound are ideal handles for introducing new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Carbon-Carbon Bond Formations (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of halo-indoles. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organohalide and a boronic acid or ester, has been successfully applied to di-aryl and di-heteroaryl indoles. rsc.org While specific examples with this compound are not extensively detailed in the provided literature, the general applicability to dihaloindoles suggests its potential for sequential or double couplings at the C3 and C5 positions. The choice of catalyst, ligands, and reaction conditions can influence the selectivity of the coupling. For instance, the use of Pd(PPh₃)₄ in aqueous media has been effective for the Suzuki-Miyaura coupling of other dihaloindoles. rsc.org

The Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides, is another important palladium-catalyzed reaction for functionalizing indoles. nih.gov This reaction allows for the introduction of alkynyl moieties at the iodinated positions of the indole ring. Sequential Sonogashira and Suzuki cross-coupling reactions have been demonstrated on 3-iodo-5-bromoindoles, indicating that a similar strategy could be employed for this compound to introduce different substituents at the C3 and C5 positions. thieme-connect.de

| Coupling Reaction | Catalyst | Reactants | Product Type | Reference |

| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl/heteroaryl boronic acids | Arylated/heteroarylated indoles | rsc.org |

| Sonogashira | Pd(0)-Cu(I) | Terminal alkynes | Alkynylated indoles | nih.govthieme-connect.de |

Other Transition Metal-Mediated Coupling Reactions

Beyond palladium, other transition metals can mediate cross-coupling reactions on the indole scaffold. While the provided search results primarily focus on palladium catalysis, the broader field of organometallic chemistry offers a range of catalysts, including those based on nickel, copper, and rhodium, which have been utilized in indole synthesis and functionalization. researchgate.net These alternative metals can sometimes offer different reactivity profiles and may be advantageous for specific transformations of this compound. The unique properties of the iodide ligand can influence the oxidative addition, migration, and reductive elimination steps in these catalytic cycles. rsc.org

Functional Group Interconversions of the Ester Moiety

The ethyl ester group at the C2 position of this compound provides another site for chemical modification, allowing for the synthesis of other important indole derivatives such as carboxylic acids.

Hydrolysis to the Corresponding Carboxylic Acid

The ethyl ester of indole-2-carboxylates can be readily hydrolyzed to the corresponding carboxylic acid under alkaline conditions. orgsyn.orgmdpi.com This transformation is a fundamental step in the synthesis of many indole-based compounds, as the carboxylic acid group can be further modified or may be the desired final functionality. For this compound, this hydrolysis would yield 3,5-diiodo-1H-indole-2-carboxylic acid, a valuable precursor for further synthetic elaborations.

| Reaction | Reagents | Product | Reference |

| Alkaline Hydrolysis | Base (e.g., LiOH, NaOH) | 3,5-diiodo-1H-indole-2-carboxylic acid | orgsyn.orgmdpi.com |

Transesterification Reactions

No studies detailing the transesterification of the ethyl ester group of this compound to other alkyl esters were found.

Amidation and Hydrazinolysis Reactions

Specific research on the conversion of the ester functional group of this compound into amides or hydrazides is not available in the surveyed literature.

N-Functionalization of the Indole Nitrogen

There is a lack of published data concerning the functionalization at the N-1 position of the indole ring for this specific di-iodinated compound.

N-Alkylation and N-Acylation Approaches

No specific methods, reaction conditions, or resulting products for the N-alkylation or N-acylation of this compound have been documented.

Ring Annulation and Rearrangement Studies

Information regarding studies on ring annulation or molecular rearrangements involving this compound is absent from the available scientific record.

Further research and publication in the field of synthetic organic chemistry are required to elucidate the reactivity and chemical behavior of this compound. Until such data becomes available, a comprehensive article on its specific chemical transformations cannot be compiled.

Based on a comprehensive search of available literature, detailed experimental data for the advanced structural and spectroscopic analysis of this compound is not publicly available.

While the synthesis of this compound is mentioned in academic work, the specific characterization data required to populate the requested sections on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) vibrational spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-ray crystallography have not been published in the searched sources.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline and content requirements.

Advanced Structural Characterization and Spectroscopic Analysis

Chromatographic and Purity Assessment Methodologies (e.g., HPLC)

The purification and purity assessment of "Ethyl 3,5-diiodo-1H-indole-2-carboxylate" and related indole (B1671886) derivatives are critical steps to ensure the quality and reliability of research findings. Chromatographic techniques, particularly flash chromatography for purification and High-Performance Liquid Chromatography (HPLC) for purity analysis, are fundamental in this regard. While specific detailed HPLC analytical methods for this compound are not extensively documented in publicly available literature, general methodologies applied to analogous indole-2-carboxylate (B1230498) compounds provide a strong framework for its assessment.

Purification of indole-2-carboxylate derivatives is frequently accomplished using flash chromatography. This technique is effective for separating the target compound from reaction byproducts and starting materials. A common stationary phase for this class of compounds is silica (B1680970) gel, with a mobile phase typically consisting of a gradient of ethyl acetate (B1210297) in hexane (B92381). The polarity of the solvent mixture is adjusted to achieve optimal separation. For many related ethyl indole-2-carboxylate derivatives, mixtures of ethyl acetate and hexane have proven effective for purification. clockss.orgrsc.orgmdpi.com

For the assessment of purity, reversed-phase HPLC (RP-HPLC) is the most common and powerful technique. This method separates compounds based on their hydrophobicity. While a specific validated HPLC method for this compound is not detailed in the reviewed literature, a general approach can be outlined based on methods used for similar structures. Such a method would typically involve a C8 or C18 stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer (often with additives like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, as the indole ring system is chromophoric.

In studies of other substituted indole-2-carboxylate derivatives, HPLC has been successfully employed to determine purity, often reported to be above 98%. rsc.org The retention time (RT) in an HPLC system is a characteristic parameter for a compound under specific conditions. For a series of ethyl 3-amino-1H-indole-2-carboxylate derivatives, reported retention times and purity data highlight the utility of HPLC in their characterization. rsc.org

Below are interactive tables summarizing chromatographic conditions used for the purification and analysis of related indole-2-carboxylate compounds, which can serve as a reference for developing a specific methodology for this compound.

Table 1: Representative Flash Chromatography Conditions for Purification of Indole-2-Carboxylate Derivatives

| Compound Type | Stationary Phase | Mobile Phase | Reference |

|---|---|---|---|

| Ethyl 1-acetyl-3-acetoxyindole-2-carboxylate | Silica Gel | Ethyl acetate/hexane (35:65) | clockss.org |

| Ethyl 1-tosyl-1H-indole-2-carboxylate | Silica Gel | Ethyl acetate/hexanes (10-15%, gradient) | rsc.org |

Table 2: HPLC Data for Representative Ethyl 3-amino-1H-indole-2-carboxylate Derivatives

| Compound | Retention Time (RT, min) | Purity (%) | Reference |

|---|---|---|---|

| Ethyl 3-((2-chlorophenyl)amino)-1H-indole-2-carboxylate | 6.71 | >99 | rsc.org |

| Ethyl 3-((4-fluorophenyl)amino)-1H-indole-2-carboxylate | 7.04 | >99 | rsc.org |

| Ethyl 3-((4-methoxyphenyl)amino)-1H-indole-2-carboxylate | 7.92 | >99 | rsc.org |

These examples underscore the importance of chromatography in the synthesis and characterization of substituted indole compounds, providing a solid basis for establishing robust purification and purity assessment protocols for this compound.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific studies applying these methods to Ethyl 3,5-diiodo-1H-indole-2-carboxylate have not been identified.

Prediction of Spectroscopic Parameters

Computational methods are often employed to predict spectroscopic parameters like NMR and IR spectra, which can aid in the characterization of novel compounds. There are no available reports detailing the theoretical prediction of spectroscopic parameters specifically for this compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insight into the conformational behavior and reaction pathways of molecules. For this compound, these specific computational investigations appear to be absent from the current body of scientific literature. While molecular dynamics simulations have been used to study the interaction of other indole (B1671886) compounds with biological targets, this is outside the non-biological focus of this article. mdpi.comnih.gov

Conformational Landscape Analysis

A thorough conformational analysis would identify the most stable three-dimensional arrangements of the ethyl ester group relative to the di-iodinated indole core. This information is crucial for understanding its physical properties and potential interactions. However, no specific studies on the conformational landscape of this compound were identified.

Reaction Mechanism Simulations

Computational simulations of reaction mechanisms can provide detailed energetic and structural information about chemical transformations. Although iodine-mediated cyclization reactions to form indole structures have been explored mechanistically, simulations specifically detailing the reactions of or leading to this compound are not documented. acs.org

In Silico Approaches for Chemical Space Exploration and Design (non-biological focus)

In silico methods are instrumental in the design of new molecules with desired chemical properties by exploring vast chemical spaces. While there is significant interest in the in silico design of indole derivatives for various applications, including materials science and as chemical probes, there is no specific mention of this compound as a scaffold or target molecule in non-biological chemical space exploration and design in the reviewed literature. nih.govespublisher.com The unique electronic and steric properties imparted by the di-iodo substitution pattern suggest it could be an interesting candidate for such future computational design studies.

Applications in Chemical Sciences Beyond Biological Systems

Role as Versatile Synthetic Intermediates for Advanced Organic Scaffolds

The primary value of Ethyl 3,5-diiodo-1H-indole-2-carboxylate in synthetic organic chemistry lies in its capacity to serve as a scaffold for constructing complex molecular architectures. The carbon-iodine bonds at the C3 and C5 positions are particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse functional groups onto the indole (B1671886) core.

The differential reactivity of the C3-I and C5-I bonds can potentially be exploited for selective and sequential functionalization, further enhancing its synthetic utility. The C3 position of the indole ring is inherently more electron-rich than the C5 position, which can influence the relative rates of oxidative addition in cross-coupling cycles. This allows for a programmed approach to building complex, unsymmetrically substituted indoles.

Key transformations that leverage the reactivity of this di-iodo intermediate include:

Suzuki Coupling: Reaction with aryl or vinyl boronic acids to form new C-C bonds, leading to the synthesis of biaryl and styrenyl indoles. These structures are common motifs in various functional materials and complex organic molecules.

Sonogashira Coupling: The coupling with terminal alkynes is a direct method to introduce alkynyl moieties onto the indole ring. This reaction is fundamental for creating extended π-conjugated systems found in molecular wires and optoelectronic materials.

Heck Coupling: This reaction with alkenes provides a pathway to vinyl-substituted indoles, which are valuable precursors for further synthetic manipulations or for the construction of polymeric materials.

Stille Coupling: The reaction with organostannanes is another effective method for creating C-C bonds, known for its tolerance of a wide variety of functional groups.

Buchwald-Hartwig Amination: This cross-coupling reaction allows for the formation of C-N bonds, enabling the introduction of primary or secondary amines at the C3 and C5 positions, leading to complex aniline-type derivatives.

The indole N-H can also be substituted, adding another layer of synthetic versatility to this scaffold. The combination of these reactions enables chemists to use this compound as a central building block to access a vast chemical space of highly functionalized indole derivatives. For example, derivatives of ethyl indole-2-carboxylate (B1230498) serve as starting materials for the synthesis of complex heterocyclic systems like β-carboline analogues.

| Reaction Name | Coupling Partner | Bond Formed | Potential Product Class |

|---|---|---|---|

| Suzuki Coupling | Ar-B(OH)₂ | C-C (sp²-sp²) | Aryl-substituted indoles |

| Sonogashira Coupling | R-C≡C-H | C-C (sp²-sp) | Alkynyl-substituted indoles |

| Heck Coupling | H₂C=CHR | C-C (sp²-sp²) | Alkenyl-substituted indoles |

| Stille Coupling | R-Sn(Alkyl)₃ | C-C | Alkyl-, alkenyl-, or aryl-substituted indoles |

| Buchwald-Hartwig Amination | R₂NH | C-N | Amino-substituted indoles |

| C-H Arylation | Arene | C-C (sp²-sp²) | Aryl-substituted indoles |

Contributions to Materials Science and Organic Optoelectronics

The indole nucleus is an important structural motif in the field of materials science, particularly for organic electronics, due to its electron-rich nature and rigid, planar geometry. These characteristics facilitate π-π stacking and effective charge transport, which are crucial for the performance of organic semiconductor devices.

This compound is a valuable precursor for the synthesis of novel organic semiconductors and functional dyes. Indigoid compounds, which are bis-indole structures, have shown promise as semiconductor materials. Notably, halogenated indigo (B80030) derivatives, including 6,6′-diiodoindigo, have been specifically investigated for their applications in organic electronics, demonstrating that iodination is a viable strategy for tuning material properties.

The two reactive iodine sites on this compound allow it to function as a monomer in polymerization reactions. Through repetitive cross-coupling reactions, such as Suzuki or Stille polycondensation, it can be used to construct well-defined conjugated polymers. The specific 3,5-linkage pattern dictates the polymer's backbone topology, which in turn influences its electronic properties, solubility, and solid-state morphology.

The extended π-conjugated systems that can be built from this di-iodo indole scaffold are characteristic of organic semiconductors and dyes. By carefully selecting the co-monomers in a polymerization reaction, the bandgap of the resulting material can be tuned to absorb and emit light at specific wavelengths, making such materials suitable for applications in:

Organic Field-Effect Transistors (OFETs): As the active semiconducting layer.

Organic Photovoltaics (OPVs): As donor or acceptor materials in the active layer of solar cells.

Organic Light-Emitting Diodes (OLEDs): As emissive or charge-transport materials.

The ability to functionalize the indole core through its di-iodo substitution pattern provides a powerful method for designing new organic electronic materials with tailored properties.

Applications in Catalysis and Ligand Development

While not a catalyst itself, this compound is a potential precursor for the synthesis of specialized ligands for transition metal catalysis. The development of new ligands is critical for advancing catalytic efficiency, selectivity, and scope. The rigid indole framework provides a robust backbone for constructing multidentate ligands.

Functional groups capable of coordinating to metal centers, such as phosphines, amines, or thiols, can be introduced at the C3 and C5 positions via cross-coupling reactions. This would lead to the formation of novel bidentate or pincer-type ligands. For instance, the introduction of diphenylphosphine (B32561) groups at both positions could yield an indole-based bisphosphine ligand, analogous to well-known biaryl phosphine (B1218219) ligands. Axially chiral indole-based biaryl scaffolds have been recognized for their utility as chiral ligands in asymmetric catalysis.

Furthermore, the indole nitrogen can also participate in metal coordination after deprotonation or N-alkylation with a coordinating sidearm. The combination of substitution at the carbon framework and the nitrogen atom allows for the design of a diverse array of ligand architectures. The steric and electronic properties of these ligands could be systematically tuned by varying the substituents, potentially leading to catalysts with enhanced performance in various chemical transformations.

Analytical Standards and Reference Compounds

In synthetic chemistry, any pure, well-characterized compound can serve as an analytical standard or reference material. This compound is no exception. Its primary use in this context is as a reference point in analytical procedures.

A published synthetic route to Ethyl 5-iodo-1H-indole-2-carboxylate proceeds via the regioselective C3, C5-bis-iodination of ethyl 1H-indole-2-carboxylate, making the title compound a key intermediate. In such a multi-step synthesis, an authentic sample of this compound is invaluable for:

Reaction Monitoring: It can be used as a standard in chromatographic techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to confirm its formation and track its consumption during a reaction.

Method Development: When developing purification protocols or new analytical methods (e.g., GC-MS or LC-MS) for reaction mixtures containing this compound, it serves as a reference to determine retention times and fragmentation patterns.

Structural Confirmation: Its known spectroscopic data (NMR, IR, MS) can be used to confirm the identity of the synthetically prepared material.

As a stable, crystalline solid, it can be accurately weighed and used to prepare standard solutions for quantitative analysis, helping to determine the yield and purity of synthetic intermediates.

Emerging Research Avenues and Future Outlook

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for the synthesis of polysubstituted indoles is a cornerstone of modern organic chemistry. For Ethyl 3,5-diiodo-1H-indole-2-carboxylate, future research will likely focus on moving beyond traditional iodination methods, which may involve harsh reagents and produce significant waste.

Key areas of development include:

Palladium-Catalyzed Domino Reactions: One-pot, multi-component procedures involving palladium-catalyzed Sonogashira coupling followed by aminopalladation and reductive elimination could provide a regioselective route to 2,3-substituted indoles, which can be a precursor to the target molecule. organic-chemistry.org This approach offers the potential for high atom economy and the ability to introduce diverse substituents.

Iodine-Mediated Electrophilic Cyclization: The use of molecular iodine as a catalyst for electrophilic cyclization of N,N-dialkyl-o-(1-alkynyl)anilines presents a powerful method for the synthesis of 3-iodoindoles. nih.gov This strategy could be adapted for the synthesis of diiodoindoles by selecting appropriately substituted starting materials.

Green Synthesis Approaches: Future synthetic strategies will likely incorporate principles of green chemistry. This could involve the use of greener solvents, catalysts, and reaction conditions. For instance, iodine-catalyzed reactions under solvent-free conditions have been shown to be effective for some indole (B1671886) derivatizations. researchgate.net The development of methodologies that avoid the use of toxic organometallic reagents and minimize waste will be a significant focus. rsc.org The application of solid-phase synthesis techniques, which have seen green innovations in other areas of chemistry, could also be explored for a more sustainable production of diiodoindoles. rsc.org

Table 1. Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Potential Challenges |

|---|---|---|

| Palladium-Catalyzed Domino Reactions | High regioselectivity, atom economy, potential for diversity. organic-chemistry.org | Catalyst cost and removal, optimization of reaction conditions. |

| Iodine-Mediated Electrophilic Cyclization | Use of a readily available and less toxic catalyst. nih.gov | Control of regioselectivity for di-iodination. |

| Green Synthesis Approaches | Reduced environmental impact, use of safer reagents. researchgate.netrsc.org | Maintaining high yields and selectivity under green conditions. |

Exploration of Unconventional Reactivity Pathways and Mechanistic Insights

The two iodine substituents on this compound offer unique opportunities for exploring novel reactivity. The differential reactivity of the C-I bonds at the 3 and 5 positions could be exploited for selective functionalization.

Future research in this area may involve:

Regioselective Cross-Coupling Reactions: A key area of investigation will be the selective functionalization of the C2 and C3 positions. The reactivity of 2,3-diiodoindoles in Sonogashira cross-coupling reactions has been shown to be dependent on the nature of the heterocycle and the alkyne, with a general preference for reaction at the C2 position. rsc.org Understanding and controlling this regioselectivity will be crucial for the synthesis of complex, unsymmetrically substituted indole derivatives.

Iodine-Mediated C-H Amination: Recent studies have shown that iodine can mediate electrochemical intramolecular C(sp2)-H amination in 2-vinyl anilines, leading to the synthesis of indoline (B122111) and indole derivatives. nih.gov Exploring similar iodine-mediated transformations with this compound could uncover new pathways for C-N bond formation.

Mechanistic Studies: A deeper understanding of the reaction mechanisms will be essential for controlling the outcomes of reactions involving diiodoindoles. For instance, investigations into the formation of indolyl(phenyl)iodonium imide intermediates in iodo-amination reactions could provide insights into new functionalization strategies. chiba-u.ac.jp Computational studies, such as DFT calculations, could be employed to rationalize observed reactivity and predict the outcomes of new transformations. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes for this compound and its derivatives to flow chemistry and automated platforms offers significant advantages in terms of efficiency, safety, and scalability.

Potential future directions include:

Continuous Flow Synthesis: The synthesis of indole derivatives has been successfully demonstrated in continuous flow systems, often leading to reduced reaction times and improved yields. mdpi.comuc.pt Developing a flow process for the synthesis of the target diiodoindole would enable on-demand production and facilitate the exploration of reaction parameter space.

Automated Synthesis: Automated platforms, including those utilizing cartridge-based systems, can accelerate the synthesis and purification of indole derivatives. youtube.com Such systems could be employed for the rapid generation of a library of derivatives based on the this compound scaffold for screening in various applications. nih.govnih.gov The miniaturization of synthesis on a nanoscale using technologies like acoustic droplet ejection can further enhance the efficiency of screening and optimization. nih.gov

Advanced Characterization Techniques (e.g., in-situ spectroscopy)

To gain a deeper understanding of the synthesis and reactivity of this compound, the application of advanced characterization techniques will be indispensable.

Future research should leverage:

In-situ Spectroscopic Methods: Techniques such as in-situ FTIR, NMR, and Raman spectroscopy can provide real-time monitoring of reaction progress, enabling the identification of transient intermediates and the elucidation of reaction mechanisms. This would be particularly valuable for understanding the regioselectivity in the functionalization of the diiodoindole core.

Advanced NMR Techniques: Two-dimensional NMR techniques (COSY, HMBC, HSQC) will be crucial for the unambiguous structural elucidation of new derivatives. NOESY experiments can provide insights into the spatial arrangement of substituents.

X-ray Crystallography: Single-crystal X-ray diffraction will provide definitive structural information and insights into the solid-state packing and intermolecular interactions of this compound and its derivatives.

Interdisciplinary Research with Materials Engineering

The unique electronic and structural properties of iodinated indoles make them attractive building blocks for novel materials. Interdisciplinary collaborations with materials engineers will be key to unlocking their potential.

Promising areas for future research include:

Porous Organic Polymers for Iodine Capture: Indole-bearing porous organic polymers have shown promise for the efficient capture of iodine from both vapor and organic phases. rsc.org The diiodo-functionality of the target compound could be leveraged in the design of new polymers with enhanced iodine adsorption capabilities, which is relevant for nuclear waste management.

Organic Electronics: The indole nucleus is a well-known electron-rich aromatic system. The introduction of heavy iodine atoms can influence the electronic properties of the molecule, potentially leading to applications in organic semiconductors, light-emitting diodes (OLEDs), and photovoltaics.

Functional Materials: The ability to functionalize the diiodoindole core through cross-coupling reactions opens the door to the synthesis of a wide range of functional materials with tailored optical, electronic, and self-assembly properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.